Cas no 86471-28-5 (4-Phenylfuran-2-carboxylic acid)

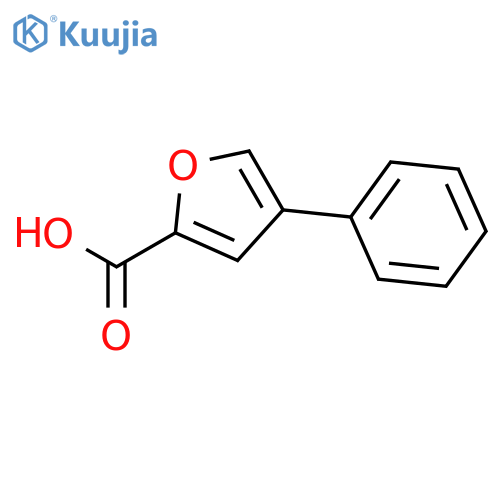

86471-28-5 structure

商品名:4-Phenylfuran-2-carboxylic acid

4-Phenylfuran-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Phenylfuran-2-carboxylic acid

- 2-Furancarboxylic acid, 4-phenyl-

- SCHEMBL3737353

- Z1262519537

- AKOS015906820

- CS-0456496

- A917010

- 4-Phenylfuran-2-carboxylicacid

- 4-phenyl-furan-2-carboxylic acid

- 4-phenyl-2-furoic acid

- EN300-224697

- 86471-28-5

- KBGLLDCBYBKUIO-UHFFFAOYSA-N

-

- MDL: MFCD20641655

- インチ: InChI=1S/C11H8O3/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)

- InChIKey: KBGLLDCBYBKUIO-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=CC(C2=CC=CC=C2)=CO1)O

計算された属性

- せいみつぶんしりょう: 188.047344113g/mol

- どういたいしつりょう: 188.047344113g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 50.4Ų

4-Phenylfuran-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-224697-0.25g |

4-phenylfuran-2-carboxylic acid |

86471-28-5 | 95% | 0.25g |

$438.0 | 2024-06-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9332-250MG |

4-phenylfuran-2-carboxylic acid |

86471-28-5 | 95% | 250MG |

¥ 2,395.00 | 2023-04-13 | |

| Chemenu | CM196338-1g |

4-phenylfuran-2-carboxylic acid |

86471-28-5 | 95% | 1g |

$*** | 2023-05-29 | |

| Alichem | A019110285-1g |

4-Phenylfuran-2-carboxylic acid |

86471-28-5 | 95% | 1g |

$516.66 | 2023-08-31 | |

| Enamine | EN300-224697-0.05g |

4-phenylfuran-2-carboxylic acid |

86471-28-5 | 95% | 0.05g |

$205.0 | 2024-06-20 | |

| A2B Chem LLC | AI57863-50mg |

2-Furancarboxylic acid, 4-phenyl- |

86471-28-5 | 95% | 50mg |

$367.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527163-1g |

4-Phenylfuran-2-carboxylic acid |

86471-28-5 | 98% | 1g |

¥7781.00 | 2024-04-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9332-1g |

4-phenylfuran-2-carboxylic acid |

86471-28-5 | 95% | 1g |

¥5985.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527163-100mg |

4-Phenylfuran-2-carboxylic acid |

86471-28-5 | 98% | 100mg |

¥3583.00 | 2024-04-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9332-5g |

4-phenylfuran-2-carboxylic acid |

86471-28-5 | 95% | 5g |

¥17958.0 | 2024-04-16 |

4-Phenylfuran-2-carboxylic acid 関連文献

-

1. Synthesis of 3-bromo-2-pyrones and their reactions with basesT. L. Gilchrist,C. W. Rees J. Chem. Soc. C 1968 769

86471-28-5 (4-Phenylfuran-2-carboxylic acid) 関連製品

- 169772-63-8(3-Phenylfuran-2-carboxylic acid)

- 59304-40-4(4-methylfuran-2-carboxylic acid)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:86471-28-5)4-Phenylfuran-2-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):828.0